Dabrafenib

BRAF V600E kinase inhibition biochemical assay

Dabrafenib (GSK2118436) is the optimal BRAF V600E inhibitor for research: its 0.7 nM IC50 offers 44× greater potency than vemurafenib, minimizing compound usage and DMSO interference in HTS. For in vivo work, it virtually eliminates photosensitivity (0.8% vs 38.9% for vemurafenib) and provides superior brain penetration for CNS tumor models. As the validated partner of trametinib in the COMBI-v/COMBI-AD regimen, it ensures translational relevance. Order high-purity (≥98%) dabrafenib today with competitive pricing and reliable shipping.

Molecular Formula C23H20F3N5O2S2
Molecular Weight 519.6 g/mol
CAS No. 1195765-45-7
Cat. No. B601069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabrafenib
CAS1195765-45-7
SynonymsN-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluoro-benzenesulfonamide;  Dabarefenib;  GSK 2118436;  Tafinlar
Molecular FormulaC23H20F3N5O2S2
Molecular Weight519.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F
InChIInChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)
InChIKeyBFSMGDJOXZAERB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
Solubilityvery slightly soluble at pH 1

Structure & Identifiers


Interactive Chemical Structure Model





Dabrafenib (CAS 1195765-45-7) Procurement & Selection Guide for BRAF Inhibitor Research


Dabrafenib (GSK2118436, Tafinlar) is an orally bioavailable, ATP-competitive inhibitor of mutant BRAF kinase, specifically targeting the BRAF V600E/K/D mutations that drive oncogenic MAPK pathway signaling in melanoma, non-small cell lung cancer, and anaplastic thyroid cancer [1]. It is one of three FDA-approved selective BRAF inhibitors, alongside vemurafenib and encorafenib, and is distinguished by its potency against mutant BRAF (BRAF V600E IC50: 1 nM in cell-free assays [2]), its unique safety profile, and its established role in combination with the MEK inhibitor trametinib as a standard-of-care regimen for BRAF-mutant malignancies [3].

Why Dabrafenib Cannot Be Casually Substituted by Vemurafenib or Encorafenib in Research and Clinical Protocols


Although dabrafenib, vemurafenib, and encorafenib share a common mechanism as selective inhibitors of monomeric BRAF V600 mutants [1], critical pharmacological distinctions preclude simple interchange. Differences in biochemical potency, cellular target engagement, CNS penetration profiles, and, most importantly, divergent safety and tolerability spectra mean that substituting one BRAF inhibitor for another without re-optimization can confound experimental reproducibility and clinical outcomes. For instance, direct comparative studies reveal that dabrafenib exhibits a distinct cutaneous toxicity signature compared to vemurafenib [2], and its role is uniquely validated in the established dabrafenib-plus-trametinib combination regimen with long-term survival data [3]. The following evidence quantifies these critical differentiators.

Quantitative Differentiation of Dabrafenib vs. Comparators: A Procurement-Relevant Evidence Guide


Biochemical Potency: Dabrafenib vs. Vemurafenib and Encorafenib in BRAF V600E Inhibition

In a head-to-head biochemical comparison of all three FDA-approved BRAF inhibitors, dabrafenib exhibited an IC50 of 0.7 nM against purified BRAF V600E kinase, demonstrating approximately 45-fold greater potency than vemurafenib (IC50 = 31 nM) and comparable potency to encorafenib (IC50 = 0.3 nM) [1]. This enhanced target engagement is a key parameter for researchers designing dose-response studies or requiring maximal pathway suppression at lower compound concentrations.

BRAF V600E kinase inhibition biochemical assay

Cellular Potency: Dabrafenib vs. Vemurafenib in BRAF-Mutant Cancer Cell Lines

In cellular assays using the A375 BRAF V600E melanoma cell line, dabrafenib inhibited cell proliferation with an EC50 of 8 nM, compared to 0.4 µM (400 nM) for vemurafenib, representing a 50-fold increase in cellular potency [1]. Furthermore, dabrafenib suppressed downstream pERK signaling with an EC50 of 4 nM, versus 38 nM for vemurafenib, a nearly 10-fold improvement in target engagement within a cellular context [1].

A375 cells cell proliferation pERK inhibition

CNS Penetration: Superior Brain Distribution of Dabrafenib vs. Vemurafenib in Preclinical Models

In a direct in vivo comparison using a similar intravenous dose (2.5 mg/kg), dabrafenib demonstrated greater brain penetration than vemurafenib in mice [1]. Dabrafenib's brain-to-plasma AUC ratio (Kp) was 0.023, which was found to be higher than that of vemurafenib, though both compounds are significantly limited by P-glycoprotein (P-gp) and BCRP-mediated efflux at the blood-brain barrier [1]. Genetic ablation of efflux transporters (Mdr1a/b-/-Bcrp1-/-) increased dabrafenib's brain distribution 18-fold (Kp = 0.42), confirming the efflux liability [1].

blood-brain barrier brain metastases CNS penetration

Differential Cutaneous Toxicity: Dabrafenib vs. Vemurafenib in Clinical Cohorts

A comparative clinical study of cutaneous adverse effects revealed significant differences between dabrafenib and vemurafenib monotherapy. Photosensitivity was dramatically lower with dabrafenib, occurring in only 0.8% of patients compared to 38.9% of patients on vemurafenib (p=0.0001) [1]. Conversely, drug reactions were less frequent with dabrafenib (0.8%) than with vemurafenib (11.1%, p=0.002). The incidence of cutaneous squamous cell carcinoma (SCC), a serious adverse event, was numerically but not statistically lower with dabrafenib (26.1%) compared to vemurafenib (36.1%, p=0.24) [1].

adverse events skin toxicity drug safety

Combinatorial Efficacy: Dabrafenib + Trametinib vs. Vemurafenib Monotherapy in Phase III Trial

The phase III COMBI-v trial directly compared dabrafenib plus trametinib (D+T) to vemurafenib monotherapy in 704 patients with BRAF V600E/K mutant metastatic melanoma [1]. The D+T combination significantly improved objective response rate (64% vs. 51%), progression-free survival (11.4 vs. 7.3 months), and overall survival (median OS: 18.3 vs. 17.2 months) compared to vemurafenib alone [1]. A network meta-analysis of all three approved BRAF+MEK inhibitor combinations found no significant differences in OS, PFS, or ORR across the regimens, but confirmed distinct safety profiles for each combination [2].

combination therapy overall survival progression-free survival

Physicochemical Properties: BCS Classification and Solubility Profile of Dabrafenib

Dabrafenib is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability [1]. It is practically insoluble in water at the biorelevant pH range of 4-8 [1]. In vitro, it is soluble in DMSO up to 100 mg/mL (192.47 mM) and in ethanol up to 1 mg/mL with warming . The mesylate salt form is used clinically to improve solubility and dissolution rate compared to the free base [1].

BCS Class II solubility formulation

Recommended Research and Procurement Scenarios for Dabrafenib Based on Quantified Differentiators


In Vitro BRAF V600E Potency Studies Requiring High Target Engagement at Low Concentrations

Dabrafenib is the optimal choice for in vitro experiments demanding maximal inhibition of BRAF V600E at low nanomolar concentrations. Its biochemical IC50 of 0.7 nM for the V600E mutant [1] provides a 44-fold potency advantage over vemurafenib, enabling researchers to use substantially lower compound amounts to achieve the same level of target inhibition. This is particularly valuable for high-throughput screening applications where compound cost and solvent compatibility (e.g., DMSO concentration) are limiting factors.

Preclinical In Vivo Studies Where Minimizing Photosensitivity Toxicity is Critical

For long-term in vivo efficacy studies or toxicity profiling in animal models with unavoidable light exposure, dabrafenib is strongly preferred over vemurafenib. Clinical data demonstrate that dabrafenib has a 48.6-fold lower incidence of photosensitivity (0.8% vs. 38.9%) [2]. This dramatic reduction in a confounding adverse event simplifies experimental protocols and reduces animal welfare concerns related to light-induced skin damage, leading to cleaner data interpretation.

Investigating BRAF/MEK Combination Therapy in Preclinical Models

Researchers planning to study BRAF and MEK inhibitor combinations should prioritize dabrafenib plus trametinib. This specific combination is the most extensively validated in long-term clinical trials (e.g., COMBI-v, COMBI-AD) [3], with established dosing schedules and safety management guidelines. The extensive clinical data supporting this combination provides a robust framework for preclinical translation and comparative studies against emerging therapies.

Modeling Brain Metastasis of BRAF-Mutant Melanoma

While all BRAF inhibitors are subject to efflux at the blood-brain barrier, dabrafenib demonstrates superior brain penetration compared to vemurafenib in direct preclinical comparisons [4]. For studies modeling intracranial tumors or evaluating the CNS activity of novel compounds, dabrafenib serves as a more suitable positive control or reference agent, provided that efflux limitations are accounted for in the experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dabrafenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.